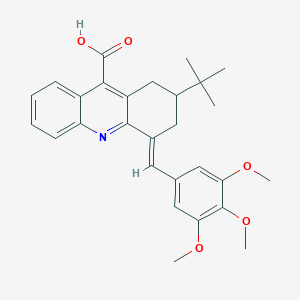

![molecular formula C12H6BrClN2S B2997281 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 827614-25-5](/img/structure/B2997281.png)

6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

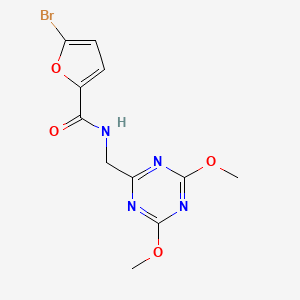

6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C12H6BrClN2S and a molecular weight of 325.61 . It is used for proteomics research applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, involves various methods . For instance, one approach involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the use of microwave technique for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation . The positions of 23 Hydrogen atoms were calculated geometrically and were refined according to the riding model .Chemical Reactions Analysis

Pyrimidines, including 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, exhibit a range of pharmacological effects, including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic aromatic compound . It has a molecular weight of 325.61 and a molecular formula of C12H6BrClN2S .Aplicaciones Científicas De Investigación

Synthesis and Scalable Preparation

- A robust and scalable synthesis method for producing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a related compound, has been developed. This method uses standard laboratory equipment and achieves a 49% overall yield without requiring chromatography for purification (Bugge et al., 2014).

Intermediate in Pyrimidine Synthesis

- 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine serves as a key intermediate in synthesizing various pyrimidines. Its derivatives have been synthesized through multi-step processes, finding applications in pharmaceutical and chemical fields (Hou et al., 2016).

Antifungal Activities

- Certain derivatives of 4-chlorothieno[2,3-d]pyrimidines, structurally similar to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have been synthesized and evaluated for antifungal activities. These compounds showed efficacy against rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).

Antimicrobial Activity

- Pyridothienopyrimidine derivatives, which could be structurally related to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have been synthesized and evaluated for their antimicrobial activities, demonstrating potential in this domain (Gad-Elkareem et al., 2011).

Quantum Chemical Characterization

- Quantum chemistry methods have been used to investigate hydrogen bonding sites in pyrimidine compounds, including derivatives of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine. This research aids in understanding the chemical properties and interactions of these compounds (Traoré et al., 2017).

Nonlinear Optical and Electronic Properties

- Studies on pyrimidine derivatives, akin to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have explored their potential in nonlinear optics (NLO) and electronic applications. Such research underscores the versatility of pyrimidine compounds in various technological fields (Hussain et al., 2020).

Mecanismo De Acción

The mechanism of action of pyrimidine derivatives is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, ABT-702, a pyrimidine derivative, is known to act as an adenosine kinase inhibitor, showing antinociceptive and anti-inflammatory activity in vivo .

Direcciones Futuras

Future research could focus on further exploring the synthesis methods, biological activities, and potential applications of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine. Given its anti-inflammatory properties , it could be particularly interesting to investigate its potential use in the treatment of inflammatory diseases.

Propiedades

IUPAC Name |

6-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIBGLMUMFTNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

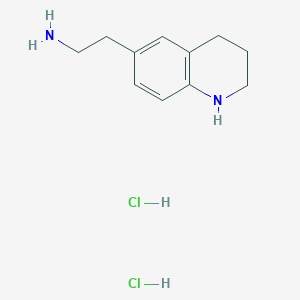

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)

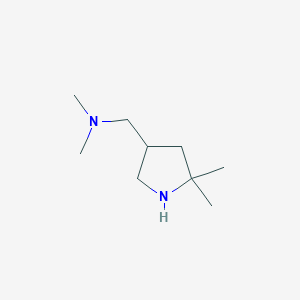

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)

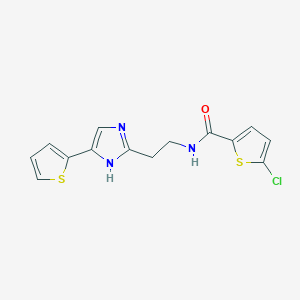

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2997221.png)